molecular formula C9H12ClNO3S B497529 4-chloro-N-ethyl-3-methoxybenzenesulfonamide CAS No. 714202-53-6

4-chloro-N-ethyl-3-methoxybenzenesulfonamide

Cat. No.: B497529
CAS No.: 714202-53-6
M. Wt: 249.72g/mol
InChI Key: KIPGHAYNMOCWLF-UHFFFAOYSA-N
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Description

4-chloro-N-ethyl-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C9H12ClNO3S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine, ethyl, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-3-methoxybenzenesulfonamide typically involves the sulfonation of a suitable benzene derivative followed by the introduction of the ethyl and methoxy groups. One common method involves the chlorination of a benzene derivative using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The resulting chlorobenzene derivative is then subjected to sulfonation using sulfur trioxide (SO3) in sulfuric acid (H2SO4) to introduce the sulfonamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are typically carried out in continuous flow reactors to ensure efficient production and high yields. The reaction conditions, such as temperature, pressure, and concentration of reagents, are carefully controlled to optimize the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can inhibit the activity of enzymes such as carbonic anhydrases by binding to the active site and forming coordination bonds with the zinc ion present in the enzyme . This interaction disrupts the enzyme’s function, leading to its inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-nitrobenzenesulfonamide
  • 4-chloro-N-methylbenzenesulfonamide
  • 4-chloro-N-ethylbenzenesulfonamide

Uniqueness

4-chloro-N-ethyl-3-methoxybenzenesulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of chlorine, ethyl, and methoxy substituents on the benzene ring provides distinct properties compared to other similar sulfonamides .

Properties

IUPAC Name

4-chloro-N-ethyl-3-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO3S/c1-3-11-15(12,13)7-4-5-8(10)9(6-7)14-2/h4-6,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPGHAYNMOCWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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